4-[(Cyclohexylmethyl)amino]-3-methylphenol
Description
4-[(Cyclohexylmethyl)amino]-3-methylphenol is a phenolic compound featuring a cyclohexylmethylamine substituent at the para position and a methyl group at the meta position of the aromatic ring. The cyclohexylmethyl group contributes to increased lipophilicity and steric bulk, which can improve binding affinity to hydrophobic enzyme pockets .
Properties
CAS No. |
887587-61-3 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-(cyclohexylmethylamino)-3-methylphenol |
InChI |
InChI=1S/C14H21NO/c1-11-9-13(16)7-8-14(11)15-10-12-5-3-2-4-6-12/h7-9,12,15-16H,2-6,10H2,1H3 |
InChI Key |
TVPISORNNPXVQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NCC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexylmethyl)amino]-3-methylphenol typically involves the reaction of 3-methylphenol with cyclohexylmethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of automated systems can also enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohexylmethyl)amino]-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-[(Cyclohexylmethyl)amino]-3-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclohexylmethyl)amino]-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclohexylmethylamino group can enhance its lipophilicity and membrane permeability. These properties contribute to its potential biological activity and therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Ugonins (Cyclohexylmethyl-Substituted Flavonoids)
demonstrates that introducing a cyclohexylmethyl group to flavonoid scaffolds (e.g., luteolin and eriodyctiol) drastically enhances bacterial neuraminidase (BNA) inhibition. Key findings include:
| Compound | Parent Scaffold | IC50 (µM) | Activity Enhancement |
|---|---|---|---|
| Compound 1 (Cyclohexylmethyl-luteolin) | Luteolin | 0.05 | 88-fold vs. parent |
| Luteolin | — | 4.4 | — |
| Compound 2 (Cyclohexylmethyl-eriodyctiol) | Eriodyctiol | 0.07 | 254-fold vs. parent |
| Eriodyctiol | — | 17.8 | — |
The cyclohexylmethyl group at the C6 position of flavonoids enhances inhibitor potency by optimizing hydrophobic interactions with the BNA active site . Cyclization of this group (e.g., compounds 3, 5, 6) retains activity but with slightly reduced efficacy (IC50 = 0.14–0.35 µM), suggesting that conformational flexibility may play a role in binding .
3-[(4-Methoxyphenyl)amino]-6-methylphenol
This compound (CAS 107455-72-1) shares structural similarities with the target molecule, substituting the cyclohexylmethyl group with a 4-methoxyphenylamino moiety.
Triazole Derivatives with Cyclohexylmethyl Motifs
and highlight triazole derivatives synthesized with cyclohexylmethylthio or morpholinomethyl groups. For example, microwave-assisted synthesis of 4-((5-((cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholines demonstrates the group’s compatibility with diverse heterocyclic systems .
Structure-Activity Relationship (SAR) Trends
- Substituent Position: Alkyl or cycloalkyl substitutions at the C6 position of flavonoids () or para positions of phenolic rings () maximize inhibitory activity.
- Lipophilicity : The cyclohexylmethyl group’s hydrophobicity enhances membrane penetration and target binding, as seen in its 250-fold greater potency over hydroxylated parent compounds .
- Steric Effects : Bulky substituents like cyclohexylmethyl may restrict conformational flexibility but improve selectivity by excluding off-target interactions.
Pharmacokinetic and Physicochemical Properties
While explicit data for 4-[(Cyclohexylmethyl)amino]-3-methylphenol are absent, comparisons can be inferred:
- LogP : Cyclohexylmethyl-substituted compounds likely exhibit higher logP values than methoxy- or hydroxyl-substituted analogs, favoring blood-brain barrier penetration.
- Solubility : Polar groups (e.g., hydroxyl in luteolin) improve aqueous solubility but may reduce bioavailability compared to cyclohexylmethyl derivatives.
Biological Activity
4-[(Cyclohexylmethyl)amino]-3-methylphenol, also known as 4-amino-m-cresol, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields, supported by relevant research findings and data.
- Molecular Formula : C10H15N1O1
- Molecular Weight : 165.24 g/mol
- CAS Number : 887587-61-3
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antioxidant Properties : The compound's hydroxyl groups can scavenge free radicals, reducing oxidative stress.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various pathogens.
The biological activity of this compound is attributed to its interaction with biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and oxidative stress pathways.
- Signal Transduction Modulation : It can influence signaling pathways related to inflammation and cell proliferation.
Antioxidant Activity
A study examining the antioxidant properties of similar compounds indicated that derivatives with cyclohexyl groups exhibit enhanced radical scavenging activity. This suggests that this compound may also possess significant antioxidant capabilities, potentially lowering the risk of oxidative damage in cells .
Anti-inflammatory Effects
Research has shown that compounds similar to this compound can decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6. These compounds inhibit the MAPK and NF-kB signaling pathways, which are crucial in regulating inflammation .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated that it could inhibit the growth of certain bacteria, including E. coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
